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Compound of Interest

Compound Name: 6-Chloro-5-cyanonicotinic Acid

CAS No.: 1206969-20-1

Cat. No.: B1424278

Get Quote

Technical Whitepaper | Version 1.0[1]

Executive Summary: The "Privileged" Pyridine
Scaffold
6-Chloro-5-cyanonicotinic acid represents a highly functionalized pyridine core that serves

as a critical linchpin in the synthesis of fused heterocyclic drugs, particularly quinazolines and

pyrido[2,3-d]pyrimidines used in kinase inhibition.

Its value lies in its orthogonal reactivity:

C6-Chlorine: Highly activated for SNAr displacement due to the ortho-cyano and para-

nitrogen electron withdrawal.[1]

C5-Cyano: A masked amide/amine and a dipole-steering element.[1]

C3-Carboxylic Acid: A handle for esterification, amidation, or decarboxylation.[1]
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This guide provides the structural evidence and experimental logic required to manipulate this

molecule with precision.

Molecular Architecture & Electronic Properties[1]
Nomenclature and Numbering
To ensure precise communication, the IUPAC numbering prioritizes the heteroatom and the

carboxylic acid.

Systematic Name: 6-Chloro-5-cyano-3-pyridinecarboxylic acid.[1]

Formula: C

H

ClN

O

MW: 182.56 g/mol [1]

Electronic Distribution & Electrophilicity
The reactivity of this molecule is dictated by the synergistic electron-withdrawing effects of the

pyridine nitrogen, the nitrile group, and the carboxyl group.

The C6 "Hotspot": The carbon at position 6 is the most electrophilic site. It is flanked by the

ring nitrogen (N1) and the cyano group (C5).[1] The inductive effect (-I) and mesomeric effect

(-M) of the CN group lower the LUMO energy at C6, making the chlorine atom exceptionally

labile toward nucleophilic aromatic substitution (SNAr).

Acidity: The carboxylic acid at C3 is expected to have a pKa lower than nicotinic acid (pKa

~4.[1]75) due to the electron-withdrawing Cl and CN groups, likely in the range of 3.0 – 3.5.

Spectroscopic Characterization (The Fingerprint)
Accurate identification relies on recognizing specific spectral signatures.[1] As exact literature

spectra are rare, the following data is derived from structure-activity relationships of the 6-

chloronicotinic acid analog (CAS 5326-23-8) and substituent effects.
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Nuclear Magnetic Resonance ( H NMR)
The molecule possesses only two aromatic protons, H2 and H4, which are meta to each other.

Proton Position

Predicted
Shift (

, ppm)

Multiplicity
Coupling (

)

Structural
Logic

H2 C2 9.0 – 9.2 Doublet (d) ~2.0 Hz

Deshielded

by adj.[1] N

and ortho-

COOH.

H4 C4 8.6 – 8.8 Doublet (d) ~2.0 Hz

Deshielded

by ortho-CN

and ortho-

COOH.[1]

COOH -COOH 13.0 – 14.0 Broad Singlet -

Exchangeabl

e acidic

proton

(solvent

dependent).

[1]

Diagnostic Feature: Look for two doublets in the aromatic region with a small meta-coupling

constant.[1] The absence of a triplet or dd pattern confirms the substitution at C5.

Infrared Spectroscopy (FT-IR)
Nitrile (C≡N): A sharp, distinct band at 2230–2240 cm⁻¹.[1] This is the primary confirmation of

the 5-cyano substitution.

Carbonyl (C=O): Strong band at 1690–1710 cm⁻¹ (carboxylic acid dimer).[1]

Hydroxyl (O-H): Broad band centered at 3000–3300 cm⁻¹.[1]

Mass Spectrometry (MS)[1]
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Ionization: ESI (Negative mode is often more sensitive for carboxylic acids, [M-H]⁻).[1]

Isotope Pattern: The chlorine atom confers a distinct 3:1 ratio for the M and M+2 peaks.

[M-H]⁻: m/z 180.9[1]

[M-H+2]⁻: m/z 182.9 (approx 33% intensity of base peak).[1]

Solid-State Dynamics & Solubility
Crystal Packing
Based on crystallographic data for 6-chloronicotinic acid, 6-chloro-5-cyanonicotinic acid is

expected to form centrosymmetric dimers in the solid state.[1]

Motif: The carboxylic acid groups form an

hydrogen-bonded ring.[1]

Stacking: The planar pyridine rings likely stack via

-

interactions, stabilized by the dipole of the nitrile group.

Solubility Profile
Soluble: DMSO, DMF, Methanol (moderate), aqueous base (forms carboxylate salt).[1]

Insoluble: Water (at acidic pH), Hexanes, DCM (poor).[1]

Protocol Tip: For SNAr reactions, use polar aprotic solvents (DMF, NMP) or alcohols.[1]

Reactivity & Synthetic Utility[2][3]
The following Graphviz diagram visualizes the orthogonal reaction vectors available on this

scaffold.
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Figure 1: Orthogonal reactivity map.[1] The C6-Cl bond is the primary vector for diversification,

often followed by cyclization involving the C5-CN group.

Primary Vector: SNAr Displacement
The presence of the 5-cyano group accelerates nucleophilic attack at C6 significantly

compared to 6-chloronicotinic acid.

Nucleophiles: Primary/secondary amines, hydrazines, thiols.[1]

Conditions: Mild base (DIEA or K

CO

) in DMF or EtOH at 60–80°C.

Mechanism: Addition-Elimination.[1] The Meisenheimer intermediate is stabilized by the

para-N and ortho-CN.[1]

Secondary Vector: Cyclization to Quinazoline Analogs
Reacting the core with amidines allows for a "one-pot" cascade:

SNAr at C6.[1][2][3]

Nucleophilic attack of the new amine on the C5-nitrile.[1]

Result: Formation of 4-amino-pyrido[2,3-d]pyrimidines, a privileged scaffold in EGFR/HER2

kinase inhibitor design.[1]
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Analytical Method Development
To ensure purity during synthesis, the following HPLC protocol is recommended. It accounts for

the acidity of the molecule to prevent peak tailing.

HPLC Protocol (Reverse Phase)
Parameter Setting

Column
C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6

x 150 mm

Mobile Phase A Water + 0.1% Formic Acid (or TFA)

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient 5% B to 95% B over 10 min

Flow Rate 1.0 mL/min

Detection
UV @ 254 nm (aromatic) and 220 nm

(amide/nitrile)

Retention Logic
The acid is polar; expect early elution (RT ~2-4

min) unless ion-pairing is used.[1]

Analytical Workflow Diagram
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Figure 2: Standard analytical workflow for purity assessment. Note the requirement for acidic

mobile phases to suppress ionization of the carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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